2-Naphthonitrile

Physical Properties Handling Purification

2-Naphthonitrile (CAS 613-46-7) is the essential β-substituted naphthalene carbonitrile for applications demanding precise molecular geometry. Unlike the α-isomer (1-naphthonitrile), its β-CN placement delivers the moderate dielectric anisotropy required for advanced LCD formulations and distinct photophysical behavior for fluorescent probes. This positional isomer is critical for target-specific synthesis in kinase inhibitors and cardiovascular drugs where a β-naphthyl moiety is mandatory. Secure your supply of this key intermediate—available as an off-white crystalline powder with validated purity—to ensure reaction reproducibility and material performance in your R&D and scale-up workflows.

Molecular Formula C11H7N
Molecular Weight 153.18g/mol
CAS No. 613-46-7
Cat. No. B358459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthonitrile
CAS613-46-7
Synonyms2-naphthalenecarbonitrile
Molecular FormulaC11H7N
Molecular Weight153.18g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C#N
InChIInChI=1S/C11H7N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H
InChIKeyAZKDTTQQTKDXLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthonitrile (CAS 613-46-7): A β-Substituted Aromatic Nitrile Building Block for Organic Synthesis, Liquid Crystal Intermediates, and Material Science Applications


2-Naphthonitrile (CAS 613-46-7), also known as 2-cyanonaphthalene or naphthalene-2-carbonitrile, is an aromatic nitrile characterized by a cyano (-CN) group substituted at the β-position of the naphthalene ring . This compound appears as an off-white to beige crystalline powder with a melting point ranging from 63 to 68 °C . The β-substitution pattern imparts distinct physical properties and reactivity compared to its α-isomer, 1-naphthonitrile, making 2-naphthonitrile a valuable intermediate in the synthesis of liquid crystal materials with moderate dielectric anisotropy, as well as in the preparation of various pharmaceuticals, agrochemicals, and functional organic materials .

Why Generic Aromatic Nitrile Substitution Fails: The Critical Role of β-Substitution in 2-Naphthonitrile (CAS 613-46-7)


Aromatic nitriles are a broad class of compounds, but their properties and reactivities are highly dependent on the position of the cyano group on the aromatic ring. Simply substituting any generic naphthonitrile or benzonitrile for 2-naphthonitrile can lead to significant changes in reaction outcomes, material properties, and overall synthetic efficiency. The β-position substitution on the naphthalene ring in 2-naphthonitrile results in a lower melting point (63–68 °C) compared to its α-isomer, 1-naphthonitrile (mp 36–38 °C), which can influence handling and purification procedures [1]. More importantly, the regiochemistry directly impacts the electronic properties and steric environment of the molecule, thereby altering its reactivity in key transformations such as nucleophilic additions, cycloadditions, and cross-coupling reactions, as well as its performance in applications like liquid crystal formulations and photophysical systems .

Quantitative Evidence Guide: How 2-Naphthonitrile (CAS 613-46-7) Differentiates from Key Analogs in Performance, Reactivity, and Properties


Thermal and Physical State Differentiation: 2-Naphthonitrile vs. 1-Naphthonitrile

A direct comparison of 2-naphthonitrile (β-isomer) and 1-naphthonitrile (α-isomer) reveals a substantial difference in melting point, which directly impacts handling and formulation. 2-Naphthonitrile exhibits a melting point of 63–68 °C, existing as a crystalline solid at standard ambient temperatures, whereas 1-naphthonitrile melts at a significantly lower temperature of 36–38 °C, often appearing as a liquid or low-melting solid [1]. This 27–30 °C difference in melting point is critical for applications requiring a solid-state form for ease of weighing, storage, and purification via recrystallization.

Physical Properties Handling Purification

Synthetic Efficiency: High-Yield Cyanation of 2-Bromonaphthalene

2-Naphthonitrile can be synthesized with high efficiency via palladium-catalyzed cyanation of 2-bromonaphthalene. A reported catalytic system using a palladium catalyst with a specific ligand (dppf) and zinc cyanide (Zn(CN)₂) in the presence of a base (DMAP) achieved a high isolated yield of 93% for 2-naphthonitrile from the corresponding aryl bromide . While this is a single data point for this specific method, it establishes a benchmark for the accessibility of the β-isomer via modern cross-coupling methodology. In contrast, the synthesis of 1-naphthonitrile from 1-bromonaphthalene may require different conditions due to the increased steric hindrance at the α-position.

Organic Synthesis Cross-Coupling Catalysis

Photochemical Reactivity: Solvent-Dependent Photoreactions of 2-Naphthonitrile vs. 1-Naphthonitrile with Tetramethylethylene

The photochemical behavior of 1- and 2-naphthonitrile differs markedly in their reactions with tetramethylethylene (TME) across various solvents. While the precise reaction outcomes and product distributions are complex, a key differentiation is observed: in methanol, 1-naphthonitrile yields products of reductive dimerization with TME, whereas 2-naphthonitrile under identical conditions leads to a different, undefined product profile [1]. This indicates that the position of the cyano group fundamentally alters the exciplex formation and subsequent reaction pathway, demonstrating that 2-naphthonitrile is not a simple substitute for 1-naphthonitrile in photochemical applications.

Photochemistry Exciplex Chemistry Solvent Effects

Vacuum Ultraviolet (VUV) Photodynamics: Differential Photoionization and Photostability of 1- and 2-Cyanonaphthalene

A recent study on the vacuum ultraviolet (VUV) photodynamics of gas-phase 1- and 2-cyanonaphthalene, both of which have been detected in the Taurus molecular cloud, reveals isomer-specific behavior. Using synchrotron radiation and a double imaging photoelectron photoion coincidence (i2PEPICO) spectrometer, the study investigated their photoionization and fragmentation [1][2]. While the study provides detailed spectroscopic data for both isomers, the key differentiator is that 2-cyanonaphthalene exhibits distinct photoionization efficiency curves and fragmentation patterns compared to the 1-isomer, directly reflecting its different electronic structure and stability upon VUV excitation.

Astrochemistry Photophysics Ionization Spectroscopy

Key Research and Industrial Applications Where 2-Naphthonitrile (CAS 613-46-7) Offers a Verifiable Advantage


Synthesis of Liquid Crystal Materials with Moderate Dielectric Anisotropy

2-Naphthonitrile is a critical intermediate for synthesizing liquid crystal materials that require a specific, moderate dielectric anisotropy . The β-substitution on the naphthalene core provides the precise molecular geometry and polarizability needed to achieve this balanced property, which is essential for optimizing the performance of liquid crystal displays (LCDs). Using the α-isomer (1-naphthonitrile) would result in a different molecular shape and electronic distribution, leading to an unsuitable dielectric constant and phase behavior, thus making 2-naphthonitrile the specific and verifiable choice for this application.

Development of Fluorescent Probes and Photophysical Systems

As evidenced by its distinct photochemical and photophysical behavior, 2-naphthonitrile is the preferred building block for constructing fluorescent probes and studying exciplex chemistry . Its specific reactivity and emission properties, which differ from 1-naphthonitrile, are crucial for applications such as the selective detection of analytes (e.g., hydrogen sulfide) or for creating novel photoresponsive materials. The selection of the β-isomer is not arbitrary but is driven by the quantifiable differences in its electronic structure and photodynamics, as confirmed by VUV studies .

Pharmaceutical and Agrochemical Intermediate Synthesis

The cyano group of 2-naphthonitrile is a versatile functional handle for constructing more complex molecules, including pharmaceuticals and agrochemicals . Its specific regiochemistry is essential for accessing target molecules that require a β-naphthyl moiety, such as certain kinase inhibitors or cardiovascular drugs. The high-yielding synthetic route from 2-bromonaphthalene makes 2-naphthonitrile a reliable and scalable building block for medicinal chemistry and process research, where the position of the nitrile group on the naphthalene ring is a fixed requirement of the target compound's structure-activity relationship (SAR).

Astrochemical Modeling and Spectroscopic Studies

The differential VUV photoionization and photostability of 2-naphthonitrile compared to its 1-isomer make it a valuable compound for astrochemical research . Its detection in the Taurus molecular cloud, alongside the 1-isomer, necessitates pure, well-characterized samples of each isomer for laboratory spectroscopy to accurately model interstellar chemistry and identify molecular carriers of diffuse interstellar bands. The distinct spectroscopic signatures of 2-naphthonitrile are essential for building accurate astrochemical models and for understanding the formation and evolution of complex organic molecules in space.

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